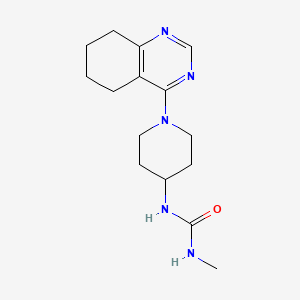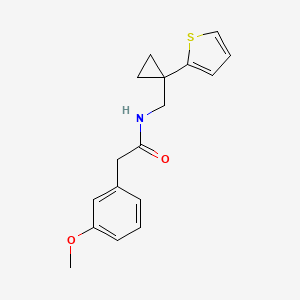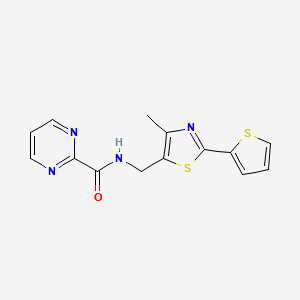
1-Methyl-3-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)urea is a synthetic organic compound that belongs to the class of quinazoline derivatives. Quinazoline and its derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-Methyl-3-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)urea typically involves the reaction of 5,6,7,8-tetrahydroquinazoline derivatives with piperidine and urea. One common method involves the use of α-aminoamidines as reagents for the synthesis of 5,6,7,8-tetrahydroquinazolines, which are then reacted with piperidine derivatives under mild conditions to yield the desired compound . The reaction conditions are generally mild, and the process is characterized by high yields and easy workup .
Chemical Reactions Analysis
1-Methyl-3-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the quinazoline or piperidine rings are replaced by other nucleophiles.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Methyl-3-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)urea involves its interaction with specific molecular targets. For example, it has been shown to inhibit enzymes such as dihydrofolate reductase and pantothenate kinase, which are essential for the survival of certain bacteria . The compound binds to the active sites of these enzymes, preventing their normal function and thereby exerting its biological effects .
Comparison with Similar Compounds
1-Methyl-3-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)urea can be compared to other quinazoline derivatives, such as:
1-(7,7-Dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide: This compound has shown good antibacterial activity and is structurally similar, with a morpholino group instead of a methyl group.
2-(Morpholin-4-yl)-5,6,7,8-tetrahydroquinazolin-4-amine: Known for its potent inhibition of p97 ATPase and GATA modulator, this compound also shares the tetrahydroquinazoline scaffold.
Properties
IUPAC Name |
1-methyl-3-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O/c1-16-15(21)19-11-6-8-20(9-7-11)14-12-4-2-3-5-13(12)17-10-18-14/h10-11H,2-9H2,1H3,(H2,16,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCHNSYVJGHDDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1CCN(CC1)C2=NC=NC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(4S,8ar)-4-(aminomethyl)-hexahydro-1h-pyrrolo[2,1-c]morpholin-4-yl]methanol](/img/structure/B2708148.png)

![3-(2,4-Dichlorobenzoyl)-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2708152.png)




![3-(3-chlorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2708160.png)

![2-(2-fluorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2708164.png)
![4-BROMO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B2708165.png)
